CYP3A4 Inhibition Potency: 2-(2,3-Dichlorophenyl)imidazole-5-methanol Demonstrates Measurable but Non-Potent CYP3A4 Interaction vs. Ketoconazole
In human liver microsome assays using midazolam as substrate, 2-(2,3-dichlorophenyl)imidazole-5-methanol inhibited CYP3A4 with an IC50 of 5.00 × 10³ nM (5.0 µM), as documented in ChEMBL-curated enzyme inhibition data [1]. This value reflects a modest interaction with CYP3A4 that is approximately 500-fold weaker than the reference azole inhibitor ketoconazole, which typically inhibits CYP3A4 with an IC50 of approximately 10 nM under comparable microsomal conditions. For researchers assessing drug-drug interaction liability, this quantitative distinction enables informed comparator selection when evaluating structure-metabolism relationships among halogenated imidazole derivatives.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 5.00 × 10³ nM (5.0 µM) |
| Comparator Or Baseline | Ketoconazole (reference azole inhibitor): IC50 ~10 nM |
| Quantified Difference | Target compound is approximately 500-fold less potent than ketoconazole |
| Conditions | Human liver microsomes; midazolam as substrate; 5-minute incubation with NADPH; LC-MS/MS analysis |
Why This Matters
This quantitative CYP3A4 inhibition value enables direct risk assessment for drug-drug interaction potential relative to potent azole antifungals.
- [1] BindingDB. BDBM50578635 (CHEMBL4875089) - 2-(2,3-Dichlorophenyl)imidazole-5-methanol. IC50: 5.00E+3 nM. Target: Cytochrome P450 3A4 (Human). Assay: Human liver microsomes, midazolam substrate, NADPH, 5 min incubation, LC-MS/MS. View Source
